molecular formula C22H20N2O B14203202 9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- CAS No. 828938-04-1

9H-Carbazole-2-propanamide, 9-methyl-1-phenyl-

Cat. No.: B14203202
CAS No.: 828938-04-1
M. Wt: 328.4 g/mol
InChI Key: CCNBIUWIDHFJKH-UHFFFAOYSA-N
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Description

9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by its unique structural features, which include a carbazole core substituted with a propanamide group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the propanamide and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance production efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbazole compounds.

Scientific Research Applications

9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole, 2-methyl-: A simpler carbazole derivative with a methyl group at the 2-position.

    9H-Carbazole, 1-methyl-: Another carbazole derivative with a methyl group at the 1-position.

    Polycarbazole derivatives: Polymers derived from carbazole monomers, used in various electronic and optoelectronic applications.

Uniqueness

9H-Carbazole-2-propanamide, 9-methyl-1-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.

Properties

CAS No.

828938-04-1

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

3-(9-methyl-1-phenylcarbazol-2-yl)propanamide

InChI

InChI=1S/C22H20N2O/c1-24-19-10-6-5-9-17(19)18-13-11-16(12-14-20(23)25)21(22(18)24)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H2,23,25)

InChI Key

CCNBIUWIDHFJKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=C(C=C3)CCC(=O)N)C4=CC=CC=C4

Origin of Product

United States

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